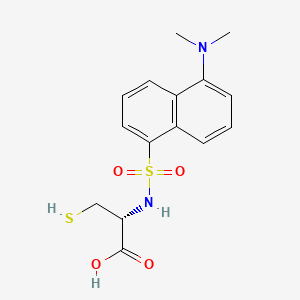
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is a fluorescent compound widely used in biochemical research. It is derived from the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. This compound is known for its strong fluorescence properties, making it a valuable tool in various scientific applications, including protein labeling and fluorescence microscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine involves the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. The reaction typically occurs in an aqueous or organic solvent under mild conditions. The reaction is as follows:
5-dimethylaminonaphthalene-1-sulfonyl chloride+cysteine→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in protein labeling and tracking, allowing researchers to study protein dynamics and interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mechanism of Action
The fluorescence of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is due to the presence of the dimethylaminonaphthalene moiety. When exposed to light, the compound absorbs energy and emits fluorescence. The cysteine moiety allows the compound to specifically bind to proteins and other biomolecules, making it a valuable tool for studying molecular interactions.
Comparison with Similar Compounds
5-dimethylaminonaphthalene-1-sulfonyl chloride: The precursor to N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine, used in similar applications.
Dansyl chloride: Another fluorescent compound used for protein labeling and fluorescence studies.
Dansyl amide: A derivative with similar fluorescence properties.
Uniqueness: this compound is unique due to its specific binding to cysteine residues in proteins, providing targeted labeling and tracking capabilities. Its strong fluorescence and stability make it a preferred choice in various research applications.
Properties
CAS No. |
52717-48-3 |
|---|---|
Molecular Formula |
C15H18N2O4S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18N2O4S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(20,21)16-12(9-22)15(18)19/h3-8,12,16,22H,9H2,1-2H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
KXNJZQMDSRVUDK-LBPRGKRZSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















